Tc 99m Pnao-sms

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

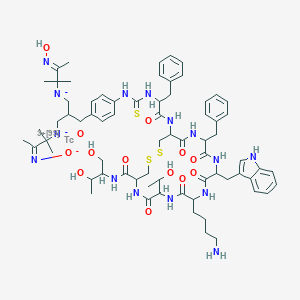

The compound “Tc 99m Pnao-sms]” is a complex organic molecule that includes a technetium-99 core. Technetium-99 is a radioactive isotope commonly used in medical imaging and diagnostic procedures due to its favorable half-life and gamma-ray emission properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the incorporation of the technetium-99 isotope. Each step would require specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers and radiolabeling equipment to ensure precision and safety. The process would need to comply with stringent regulatory standards due to the radioactive nature of technetium-99.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation and Reduction: Due to the presence of multiple functional groups, the compound can participate in redox reactions.

Substitution: The aromatic rings and amide groups can undergo substitution reactions.

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Reaction conditions would vary depending on the specific step in the synthesis or modification process.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while hydrolysis would break the compound into smaller peptide fragments.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a radiolabeled tracer to study complex biochemical pathways.

Biology

In biology, it could be used to label proteins or other biomolecules for imaging studies.

Medicine

In medicine, the compound could serve as a diagnostic agent in nuclear medicine, particularly for imaging tumors or other abnormalities.

Industry

In industry, it could be used in the development of new diagnostic tools or therapeutic agents.

Mechanism of Action

The mechanism of action would involve the binding of the compound to specific molecular targets, such as proteins or receptors. The technetium-99 core would emit gamma rays, which can be detected using imaging equipment to provide detailed pictures of the target tissues or organs.

Comparison with Similar Compounds

Similar Compounds

Technetium-99m Sestamibi: Used in myocardial perfusion imaging.

Technetium-99m MDP: Used in bone scans.

Technetium-99m HMPAO: Used in brain imaging.

Uniqueness

The uniqueness of the compound lies in its specific structure, which may offer advantages in terms of binding affinity, stability, or imaging resolution compared to other technetium-99 compounds.

Properties

CAS No. |

151956-25-1 |

|---|---|

Molecular Formula |

C70H96N15O13S3Tc |

Molecular Weight |

1550.7 g/mol |

IUPAC Name |

[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+) |

InChI |

InChI=1S/C70H97N15O12S3.O.Tc/c1-41(87)57(38-86)79-66(94)59-40-100-99-39-58(80-63(91)55(33-46-21-13-10-14-22-46)82-68(98)75-50-28-26-47(27-29-50)31-48(35-73-69(5,6)43(3)84-96)36-74-70(7,8)44(4)85-97)65(93)77-54(32-45-19-11-9-12-20-45)62(90)78-56(34-49-37-72-52-24-16-15-23-51(49)52)64(92)76-53(25-17-18-30-71)61(89)83-60(42(2)88)67(95)81-59;;/h9-16,19-24,26-29,37,41-42,48,53-60,72,86-88,96-97H,17-18,25,30-36,38-40,71H2,1-8H3,(H,76,92)(H,77,93)(H,78,90)(H,79,94)(H,80,91)(H,81,95)(H,83,89)(H2,75,82,98);;/q-2;;+3/p-1/b84-43-,85-44+;;/i;;1+1 |

InChI Key |

GTMBGRSFXIOYDK-LKQYUXJMSA-M |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)C(=NO)C)C[N-]C(C)(C)C(=N[O-])C)C(=O)NC(CO)C(C)O)O.O=[Tc+3] |

Isomeric SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)/C(=N/O)/C)C[N-]C(C)(C)/C(=N/[O-])/C)C(=O)NC(CO)C(C)O)O.O=[99Tc+3] |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)C(=NO)C)C[N-]C(C)(C)C(=N[O-])C)C(=O)NC(CO)C(C)O)O.O=[Tc+3] |

Synonyms |

Tc 99m PnAO-SMS technetium Tc 99m 6-(4-thioureabenzyl)-3,3,9,9-tetramethyl-4,8-diazaundecane-phenylalanine(1)-octreotide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.